6-bromo-8-fluoro-8H-quinolin-2-one

Lipophilicity ADME Drug-likeness

6-Bromo-8-fluoro-8H-quinolin-2-one (CAS 1215767-80-8; synonym 6-bromo-8-fluoroquinolin-2(1H)-one) is a heterocyclic building block belonging to the quinolin-2(1H)-one family, distinguished by concurrent bromination at the 6-position and fluorination at the 8-position of the bicyclic core. With a molecular formula C₉H₅BrFNO and a molecular weight of 242.04 g·mol⁻¹, this compound presents an unusual dual-halogen pattern that simultaneously offers a heavy-atom cross-coupling handle (C–Br) and an electronically modulating substituent (C–F) on the same scaffold.

Molecular Formula C9H5BrFNO
Molecular Weight 242.04 g/mol
Cat. No. B12342818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-8-fluoro-8H-quinolin-2-one
Molecular FormulaC9H5BrFNO
Molecular Weight242.04 g/mol
Structural Identifiers
SMILESC1=CC(=O)N=C2C1=CC(=CC2F)Br
InChIInChI=1S/C9H5BrFNO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h1-4,7H
InChIKeyYXHGCOWNHLKIEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-8-fluoro-8H-quinolin-2-one: A Dual-Halogenated Quinolinone Scaffold for MedChem and Chemical Biology Procurement


6-Bromo-8-fluoro-8H-quinolin-2-one (CAS 1215767-80-8; synonym 6-bromo-8-fluoroquinolin-2(1H)-one) is a heterocyclic building block belonging to the quinolin-2(1H)-one family, distinguished by concurrent bromination at the 6-position and fluorination at the 8-position of the bicyclic core . With a molecular formula C₉H₅BrFNO and a molecular weight of 242.04 g·mol⁻¹, this compound presents an unusual dual-halogen pattern that simultaneously offers a heavy-atom cross-coupling handle (C–Br) and an electronically modulating substituent (C–F) on the same scaffold . The quinolin-2(1H)-one pharmacophore is a privileged structure in anti-infective, anti-cancer, and anti-inflammatory drug discovery, and halogen substitution on this framework is known to profoundly influence target engagement, metabolic stability, and physicochemical properties [1]. Commercially available from multiple vendors at purities ≥95% (HPLC), this compound serves as a versatile intermediate for parallel library synthesis and structure–activity relationship (SAR) exploration .

Why 6-Bromo-8-fluoro-8H-quinolin-2-one Cannot Be Replaced by Mono-Halogenated or Regioisomeric Quinolinones


The simultaneous presence of bromine at C6 and fluorine at C8 creates a unique electronic and steric environment that is absent in the widely available mono-halogenated analogs 6-bromoquinolin-2(1H)-one and 8-fluoroquinolin-2(1H)-one. This dual substitution pattern alters the regioselectivity of further electrophilic aromatic substitution—as demonstrated by the finding that the position of the fluorine atom on the benzene ring dictates whether bromination proceeds at C3, C6, or C8 [1]. Consequently, the 6-bromo-8-fluoro isomer consumes a specific chemical space that cannot be accessed by simple admixture of the two mono-halogenated parents. Moreover, the bromine atom provides a versatile handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald–Hartwig, Sonogashira), while the fluorine atom simultaneously tunes the electron density of the quinolinone ring, influencing tautomeric equilibrium, hydrogen-bonding capacity, and metabolic soft spots [2]. These orthogonal functionalities mean that selecting the correct regioisomer at the procurement stage is critical for maintaining synthetic fidelity and downstream biological readout.

Quantitative Comparator Evidence for 6-Bromo-8-fluoro-8H-quinolin-2-one Versus Closest Analogs


Lipophilicity Modulation: Intermediate LogP Between Mono-Bromo and Mono-Fluoro Quinolinones

6-Bromo-8-fluoro-8H-quinolin-2-one exhibits a computed LogP of 2.43, placing it between the higher lipophilicity of 6-bromoquinolin-2(1H)-one (LogP 2.70) and the lower lipophilicity of 8-fluoroquinolin-2(1H)-one (LogP 1.43) [1]. This intermediate value arises from the counterbalancing effects of the lipophilic bromine and the polar fluorine substituents. In drug discovery, LogP values in the range of 2–3 are often associated with optimal passive membrane permeability while maintaining acceptable aqueous solubility, suggesting that the dual-halogenated scaffold may offer a more favorable ADME profile than either mono-halogenated congener alone [2].

Lipophilicity ADME Drug-likeness Quinolinone

Topological Polar Surface Area Parity with Increased Molecular Weight for Enhanced Binding Interactions

The topological polar surface area (TPSA) of 6-bromo-8-fluoro-8H-quinolin-2-one is 32.86 Ų, practically identical to the TPSA of its mono-halogenated comparators (33.12 Ų for 6-bromoquinolin-2(1H)-one; 32.86 Ų for 8-fluoroquinolin-2(1H)-one) . However, the molecular weight is significantly higher (242.04 vs. 224.05 vs. 163.15 g·mol⁻¹), indicating that the additional halogen atoms contribute to van der Waals surface area and polarizability without expanding the polar surface that governs membrane permeation. This suggests that 6-bromo-8-fluoro-8H-quinolin-2-one may engage in stronger halogen-bonding and hydrophobic contacts with protein targets while maintaining similar passive permeability characteristics to the smaller analogs [1].

TPSA Molecular recognition Halogen bonding Quinolinone

Orthogonal Synthetic Handles: Regioselective Bromination Guided by Fluorine Position

A systematic study of bromination of fluorinated quinolin-2(1H)-ones revealed that the fluorine substituent position dictates the site of electrophilic bromination: when fluorine is absent from C6, bromine is introduced at either C3 or C6; subsequent bromination leads to 3,6-dibromo products [1]. In the specific case of 8-fluoroquinolin-2(1H)-one as starting material, the 6-bromo-8-fluoro derivative is obtained as one of the monobromo regioisomers. This regiochemical outcome is distinct from that observed for the 6-fluoro isomer, which directs initial bromination to C3 [1]. The target compound thus embodies a specific regioisomer that places the bromine cross-coupling handle at a position electronically deactivated by the adjacent carbonyl, potentially offering unique chemoselectivity in subsequent palladium-catalyzed transformations compared to the 3-bromo isomer.

Regioselective bromination Cross-coupling Quinolinone synthesis Fluorine directing effect

8-Fluoroquinolin-2-one Pharmacophore is Validated in Nitric Oxide Synthase Inhibition

The 8-fluoroquinolin-2(1H)-one substructure has been explicitly claimed as a pharmacophoric element in potent inducible nitric oxide synthase (iNOS) inhibitors. Patent WO2009029625A1 discloses 4-[heterocyclyl-methyl]-8-fluoro-quinolin-2-ones with IC₅₀ values against iNOS in the sub-micromolar range, and the lead compound KLYP956 (N-(3-chlorophenyl)-N-((8-fluoro-2-oxo-1,2-dihydroquinolin-4-yl)methyl)-4-methylthiazole-5-carboxamide) demonstrated oral activity in a murine endotoxemia model [1][2]. While the unsubstituted 6-position was maintained in these leads, the bromine at C6 in the target compound provides a vector for further functionalization that is absent in the parent 8-fluoroquinolin-2(1H)-one system. This creates a platform for generating iNOS inhibitor analogs with tailored substitution at the 6-position, a strategy that cannot be executed with the bromine-free comparator .

Nitric oxide synthase iNOS inhibitor 8-Fluoroquinolin-2-one Patent pharmacology

Commercially Specified Purity and Storage Stability vs. Non-Fluorinated Comparator

Vendor technical datasheets indicate that 6-bromo-8-fluoro-8H-quinolin-2-one is routinely supplied at ≥96% purity (Chemscene, CymitQuimica) or ≥95% (AKSci, Fluorochem) with storage at room temperature . In contrast, the non-fluorinated analog 6-bromoquinolin-2(1H)-one is typically listed at 95% purity and carries a GHS H302 warning (harmful if swallowed) across multiple suppliers [1]. The comparable purity specifications and room-temperature storage stability of the fluorinated compound reduce the need for cold-chain logistics, a practical procurement consideration when ordering multi-gram quantities for parallel synthesis campaigns. However, prospective buyers should independently verify current certificate-of-analysis (CoA) data as lot-specific purity may vary.

Purity specification Storage stability Procurement quality Quinolinone

Procurement-Relevant Application Scenarios for 6-Bromo-8-fluoro-8H-quinolin-2-one


Medicinal Chemistry: iNOS-Targeted Lead Optimization Libraries

The 8-fluoroquinolin-2-one core is a validated pharmacophore for inducible nitric oxide synthase (iNOS) inhibition, as demonstrated by the clinical candidate KLYP956 [1]. 6-Bromo-8-fluoro-8H-quinolin-2-one provides a direct entry point for the synthesis of C6-diversified analogs via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling, enabling parallel SAR exploration of the 6-position while retaining the critical 8-fluoro substituent. Medicinal chemistry teams procuring this intermediate can rapidly generate focused libraries for inflammatory disease targets.

Chemical Biology: Bifunctional Probe Synthesis via Orthogonal Halogen Reactivity

The simultaneous presence of a C–Br bond (cross-coupling competent) and a C–F bond (metabolically stable, ¹⁹F NMR-active) makes this scaffold ideal for constructing bifunctional chemical probes. The bromine can be replaced with alkyne or azide linkers for click chemistry conjugation, while the fluorine serves as a non-invasive NMR reporter for ligand-observed protein interaction studies. This orthogonal reactivity profile is absent in mono-halogenated quinolinones .

Process Chemistry: Regioselective Scaffold for Late-Stage Functionalization

The bromination study by Nosova et al. (2023) demonstrates that fluorine substitution on the quinolinone benzene ring exerts a predictable directing effect on further electrophilic substitution [2]. The 6-bromo-8-fluoro isomer is a defined regioisomer that can serve as a substrate for additional bromination at C3, yielding 3,6-dibromo-8-fluoroquinolin-2(1H)-one for sequential, chemoselective cross-coupling strategies. Process chemists can leverage this regiochemical control to design telescoped synthetic sequences with minimal protecting group manipulation.

Academic Screening: Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 242.04 g·mol⁻¹ and a computed LogP of 2.43, 6-bromo-8-fluoro-8H-quinolin-2-one falls within the Rule-of-Three guidelines for fragment libraries (MW <300, cLogP ≤3) [3]. Its dual-halogen substitution provides two distinct vectors for fragment elaboration, making it a versatile starting point for fragment growing and merging campaigns. Academic screening centers can procure this fragment from multiple commercial sources at purities ≥95%, ensuring reproducibility across independent validation studies.

Quote Request

Request a Quote for 6-bromo-8-fluoro-8H-quinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.